7-Ethoxy-4-methylcoumarin

Catalog No.
S586553
CAS No.
87-05-8
M.F
C12H12O3
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethoxy-4-methylcoumarin

CAS Number

87-05-8

Product Name

7-Ethoxy-4-methylcoumarin

IUPAC Name

7-ethoxy-4-methylchromen-2-one

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3

InChI Key

NKRISXMDKXBVRJ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

Synonyms

4-methyl-7-ethoxycoumarin, 7-ethoxy-4-methyl-2H-1-benzopyran-2-one, 7-Ethoxy-4-methylcoumarin

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

As a Fluorophore

-Ethoxy-4-methylcoumarin (7-EMC) is a well-established fluorophore, meaning it absorbs light at a specific wavelength and emits light at a different, longer wavelength. This property makes it a valuable tool in various scientific research applications.

One prominent use of 7-EMC is as a substrate for specific enzyme activity assays. Notably, it is employed to monitor the functional activity of cytochrome P450 (CYP) enzymes, a critical superfamily involved in the metabolism of various xenobiotics (foreign chemicals) and endogenous compounds []. 7-EMC specifically serves as a substrate for CYP1A1, CYP2B4, and CYP2B6, and its dealkylation (removal of the ethyl group) by these enzymes leads to a significant increase in its fluorescence intensity. By measuring this change in fluorescence, researchers can assess the activity of these specific CYP enzymes in various biological samples.

Additional Research Applications

Beyond its role in enzyme activity assays, 7-EMC finds applications in other areas of scientific research:

  • Cellular labeling: 7-EMC can be conjugated to biomolecules like antibodies or peptides, enabling the visualization and tracking of these molecules within cells [].
  • Drug discovery: The fluorescence properties of 7-EMC can be incorporated into drug discovery processes, particularly in high-throughput screening assays to identify potential drug candidates that interact with specific targets [].
  • Environmental monitoring: Due to its fluorescence properties and relatively low toxicity, 7-EMC has been explored for potential use in environmental monitoring applications, such as detecting the presence of specific pollutants or monitoring the activity of microbial communities.

7-Ethoxy-4-methylcoumarin is a synthetic compound belonging to the coumarin family, characterized by its ethoxy and methyl substituents at the 7 and 4 positions, respectively. Its molecular formula is C₁₂H₁₂O₃, and it has a molecular weight of approximately 220.22 g/mol. This compound exhibits notable fluorescence properties, making it useful in various analytical applications, particularly in the study of drug metabolism and enzyme activity.

As mentioned earlier, research on EMC's mechanism of action is limited. However, some coumarins exhibit antioxidant and anti-inflammatory properties. These effects might be due to their ability to scavenge free radicals and modulate certain cellular pathways []. More research is needed to understand if EMC possesses similar mechanisms.

Information on the safety profile of EMC is limited. As a general precaution, most unknown compounds should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols.

Future Research Directions

Given the limited research on EMC, further studies are needed to explore its potential applications. Areas of investigation could include:

  • Confirmation of its antioxidant and anti-inflammatory properties.
  • Exploring its potential biological activities in relevant cell or animal models.
  • Investigation of its safety profile for potential therapeutic use.
Typical of coumarin derivatives:

  • Hydrolysis: In aqueous environments, it can be hydrolyzed to yield 7-hydroxy-4-methylcoumarin.
  • Oxidation: The compound can be oxidized to form various products depending on the conditions, including quinones.
  • Fluorescence Reactions: It exhibits fluorescence upon excitation, which is often utilized in biochemical assays to monitor enzymatic activities, particularly of cytochrome P450 enzymes .

Recent studies have highlighted the biological significance of 7-ethoxy-4-methylcoumarin. It has been shown to act as a dopamine D2 receptor agonist, demonstrating potential neuroprotective effects in models of Parkinson's disease. In experimental setups involving mice and Caenorhabditis elegans, this compound ameliorated symptoms associated with dopaminergic neurodegeneration . Additionally, it has been implicated in the induction of drug-metabolizing enzymes in liver tissues, suggesting a role in pharmacological modulation .

The synthesis of 7-ethoxy-4-methylcoumarin can be achieved through various methods:

  • Pechmann Condensation: This classic method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst.
  • Modified Synthetic Routes: Recent studies have explored alternative synthetic pathways that enhance yield and purity, including microwave-assisted synthesis techniques .

7-Ethoxy-4-methylcoumarin has several applications across different fields:

  • Biochemical Research: It serves as a substrate probe for cytochrome P450 enzymes, facilitating studies on drug metabolism and toxicity.
  • Fluorescent Marker: Its fluorescence properties make it useful in various imaging applications and assays.
  • Pharmacology: Due to its biological activity as a dopamine receptor agonist, it holds promise for further research into therapeutic agents for neurodegenerative diseases.

Interaction studies involving 7-ethoxy-4-methylcoumarin have focused on its role as a substrate for cytochrome P450 enzymes. It has been utilized to investigate enzyme kinetics and mechanisms of action in drug metabolism. The compound's interactions with other pharmacological agents also suggest potential for drug-drug interactions that could influence therapeutic outcomes .

Several compounds share structural similarities with 7-ethoxy-4-methylcoumarin. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
7-Hydroxy-4-methylcoumarinHydroxyl group at position 7Exhibits stronger fluorescence than its ethoxy derivative
CoumarinBasic structure without substituentsKnown for its anticoagulant properties
4-MethylcoumarinMethyl group at position 4Has applications in fragrance production

7-Ethoxy-4-methylcoumarin is unique due to its ethoxy substitution, which enhances its solubility and fluorescence properties compared to other coumarins. This makes it particularly valuable in biochemical assays and pharmacological studies.

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

204.078644241 g/mol

Monoisotopic Mass

204.078644241 g/mol

Boiling Point

350.00 to 352.00 °C. @ 760.00 mm Hg

Heavy Atom Count

15

Melting Point

114 °C

UNII

ZLV1S0NNZH

Other CAS

87-05-8

Wikipedia

7-ethoxy-4-methylcoumarin

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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